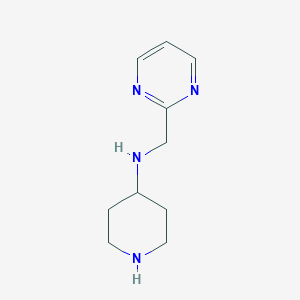

N-(2-Pyrimidylmethyl)piperidin-4-amine

CAS No.:

Cat. No.: VC20225350

Molecular Formula: C10H16N4

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N4 |

|---|---|

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | N-(pyrimidin-2-ylmethyl)piperidin-4-amine |

| Standard InChI | InChI=1S/C10H16N4/c1-4-12-10(13-5-1)8-14-9-2-6-11-7-3-9/h1,4-5,9,11,14H,2-3,6-8H2 |

| Standard InChI Key | UGEKYXFHTBQOOQ-UHFFFAOYSA-N |

| Canonical SMILES | C1CNCCC1NCC2=NC=CC=N2 |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Descriptors

The IUPAC name N-(pyrimidin-2-ylmethyl)piperidin-4-amine reflects its bifunctional structure, comprising a piperidine ring substituted at the 4-position with an amine group that is further functionalized with a pyrimidin-2-ylmethyl moiety . The SMILES notation C1CNCCC1NCC2=NC=CC=N2 encodes its connectivity, while the molecular formula confirms a nitrogen-rich architecture . Key physicochemical properties, including a predicted pKa of ~10.1 (similar to analogous piperidine derivatives), suggest moderate basicity, influencing its solubility and bioavailability .

Table 1: Physicochemical Properties of N-(2-Pyrimidylmethyl)piperidin-4-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 192.26 g/mol | |

| CAS Registry Number | 2273737-53-2 | |

| Purity | ≥95% | |

| Predicted pKa | ~10.1 |

Structural and Stereochemical Features

The compound’s piperidine ring adopts a chair conformation, with the pyrimidine ring occupying an equatorial position to minimize steric strain. Quantum mechanical calculations predict that the methylene linker between the two rings allows for rotational flexibility, enabling interactions with hydrophobic pockets in biological targets . No chiral centers are present, simplifying synthetic efforts compared to stereochemically complex analogs .

Synthesis and Manufacturing

Challenges in Scale-Up

The compound’s discontinuation in commercial catalogs (e.g., CymitQuimica) hints at scalability issues, potentially linked to:

-

Instability: Sensitivity to oxidation or hydrolysis, necessitating inert atmosphere storage .

-

Byproduct Formation: Competing reactions at the pyrimidine nitrogen during alkylation .

-

Purification Difficulties: Similar polarities of starting materials and products complicating isolation .

Future Research Directions

Target Validation and Optimization

-

Kinase Selectivity Screening: Evaluate inhibition profiles against PKB, PKA, and related kinases to identify selectivity determinants .

-

Structural Modifications: Introduce substituents on the pyrimidine ring (e.g., fluorine at C5) to enhance binding affinity and metabolic stability .

Preclinical Development

-

Pharmacokinetics: Assess oral bioavailability and half-life in rodent models, addressing prior challenges with rapid clearance .

-

Tumor Xenograft Studies: Test efficacy in U87MG glioblastoma or other PKB-driven cancer models, monitoring biomarkers like phosphorylated Akt .

Neurotherapeutic Exploration

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume